4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide, also known as Glimepiride Impurity B, is a chemical compound with the molecular formula and a molecular weight of 351.42 g/mol. This compound is primarily recognized as an impurity related to the pharmaceutical agent Glimepiride, which is used in the management of type 2 diabetes. The compound is classified as a sulfonamide due to the presence of the sulfonamide functional group, which is significant in medicinal chemistry for its antibacterial properties.
The synthesis of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide involves several steps:
The molecular structure of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide can be represented using various structural notations:
CCC1=C(C)CN(C(=O)NCCc2ccc(cc2)S(=O)(=O)N)C1=O
InChI=1S/C16H21N3O4S/c1-3-14-11(2)10-19(15(14)20)16(21)18-9-8-12-4-6-13(7-5-12)24(17,22)23/h4-7H,3,8-10H2,1-2H3,(H,18,21)(H2,17,22,23)
The structure features a pyrrolinone ring fused with a benzenesulfonamide moiety. The presence of ethyl and methyl groups contributes to its pharmacological activity.
The compound can participate in various chemical reactions typical for sulfonamides and amides:
These reactions are crucial for understanding its stability and reactivity in biological systems.
The mechanism of action for compounds like 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide typically involves:
These mechanisms are vital for its role in diabetes management.
The physical and chemical properties of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide include:
Property | Value |
---|---|
Molecular Formula | C16H21N3O4S |
Molecular Weight | 351.42 g/mol |
Purity | >95% (HPLC) |
Appearance | White solid |
Storage Temperature | +4 °C |
These properties indicate that it is stable under proper storage conditions but may degrade under inappropriate handling or exposure to moisture.
The primary applications of 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide include:
Understanding these applications highlights its significance in pharmaceutical research and development.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2